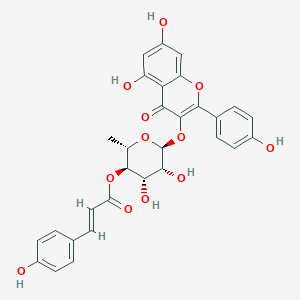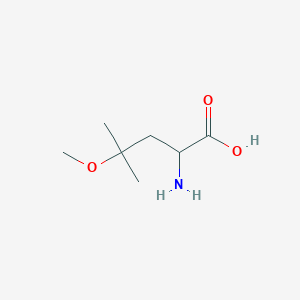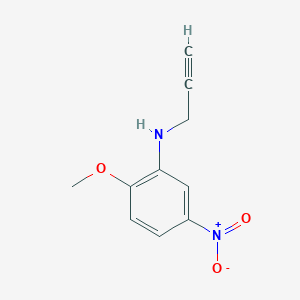amine CAS No. 101507-01-1](/img/structure/B2929225.png)
[2-(Dimethylamino)ethyl](3-phenylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Dimethylamino)ethylamine” is a chemical compound with the CAS Number: 101507-01-1 . It has a molecular weight of 206.33 . The IUPAC name for this compound is N1,N~1~-dimethyl-N~2~-(3-phenylpropyl)-1,2-ethanediamine .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H22N2/c1-15(2)12-11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 . This provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
“2-(Dimethylamino)ethylamine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Polymer Science and Materials Chemistry
Synthesis and Properties of Tertiary Amine Methacrylates : The research conducted by Bütün, Armes, and Billingham (2001) delved into the group transfer polymerization of tertiary amine methacrylates, including 2-(dimethylamino)ethyl methacrylate (DMA). They reported the synthesis of near-monodisperse homopolymers and diblock copolymers exhibiting significant solubility and temperature-responsive behaviors in aqueous media. This study highlights the potential of DMA derivatives in creating stimuli-responsive materials, which can have applications ranging from drug delivery systems to smart coatings (Bütün, Armes, & Billingham, 2001).
Advanced Materials for Energy and Environmental Applications
Amine-Based Fullerene Derivatives in Polymer Solar Cells : Lv et al. (2014) introduced a novel amine-based, alcohol-soluble fullerene derivative applied as an acceptor and cathode interfacial material in polymer solar cells. The study underscores the derivative's enhanced electron mobility, which paves the way for its potential application in high-efficiency, alcohol-processable organic/polymer solar cells. This research is instrumental in advancing solar cell technologies by improving the efficiency and processability of photovoltaic materials (Lv et al., 2014).
Environmental Sensing and Monitoring
Fluorescent Probes for CO2 Detection : Wang et al. (2015) explored the use of novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, incorporating tertiary amine moieties for the quantitative detection of low levels of carbon dioxide. These probes exhibited aggregation-enhanced emission features, providing a fast, selective, and real-time method for CO2 detection, which is crucial for environmental monitoring and biological applications (Wang et al., 2015).
Photopolymerization and Photoinitiators
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide Derivatives as Photoinitiators : Zhang et al. (2018) synthesized N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives with different substituents, demonstrating their application as one-component free radical photoinitiators under LED irradiation. This work is significant for the development of efficient photopolymerization processes under various light sources, including low-intensity visible light, offering advancements in 3D printing and other photopolymerization applications (Zhang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-(3-phenylpropyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-15(2)12-11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWZLAHEJWPRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)

![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)


![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)
![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)
![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2929158.png)
![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)
![2-chloro-N-[2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2929161.png)
![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)
![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)
